Benzo[C][1,2,5]oxadiazole-5-boronicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[C][1,2,5]oxadiazole-5-boronic acid is a boron-based heterocyclic compound recognized for its potent pharmacological activities, including anticancer potential . This compound is part of a broader class of boron-based benzo[C][1,2,5]oxadiazoles, which have been studied for their therapeutic applications, particularly in targeting tumor hypoxia .
Preparation Methods
The synthesis of Benzo[C][1,2,5]oxadiazole-5-boronic acid typically involves a two-step process. Initially, a substitution reaction is performed, followed by the hydrolysis of aryltrifluoroboronate salts into the corresponding boronic acid derivatives in the presence of silica . This method is efficient and allows for the preparation of a series of boron-based benzo[C][1,2,5]oxadiazoles .
Chemical Reactions Analysis
Benzo[C][1,2,5]oxadiazole-5-boronic acid undergoes various chemical reactions, including substitution reactions. Common reagents and conditions used in these reactions include silica and ethyl acetate in the presence of water at room temperature (25°C) . The major products formed from these reactions are boronic acid derivatives .
Scientific Research Applications
Benzo[C][1,2,5]oxadiazole-5-boronic acid has a wide range of scientific research applications. It is primarily studied for its anticancer properties, particularly in targeting tumor hypoxia . The compound has shown promise as a potential therapeutic agent in the development of new chemical entities targeting hypoxia-inducible factor-1 (HIF-1) pathways . Additionally, it is used in the synthesis of other boron-based heterocycles, which have applications in medicinal chemistry and pharmacology .
Mechanism of Action
The mechanism of action of Benzo[C][1,2,5]oxadiazole-5-boronic acid involves targeting hypoxia-inducible factor-1 (HIF-1) pathways. Hypoxia is a hallmark of tumor cells that promotes angiogenesis, cancer cell division, and cell survival . By inhibiting HIF-1, this compound can potentially reduce tumor growth and metastasis .
Comparison with Similar Compounds
Benzo[C][1,2,5]oxadiazole-5-boronic acid can be compared to other similar compounds such as Benzo[C][1,2,5]thiadiazole-5-boronic acid . Both compounds are boron-based heterocycles with potential anticancer properties. Benzo[C][1,2,5]oxadiazole-5-boronic acid is unique in its specific targeting of hypoxia-inducible factor-1 (HIF-1) pathways .
Properties
IUPAC Name |
ethyl-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]azanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-2-11-7-10(13)8-4-3-5-9(12)6-8;/h3-6,10-13H,2,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNROWWHOBZQGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH2+]CC(C1=CC(=CC=C1)O)O.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943-17-9 |
Source
|
Record name | Etilefrine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=943-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.